2,3,4-Triethylphenol

Physicochemical characterization Distillation separation Thermal stability

Procurement pain: Isomerically impure alkylphenols cause batch-to-batch variability in synthesis, odor profile, and physicochemical data. 2,3,4-Triethylphenol (C₁₂H₁₈O, MW 178.27) solves this with a defined contiguous 2,3,4-ethyl substitution pattern. - Distinct from 2,4,6-isomer: logP ~4.2 (vs ~3.1), bp 267°C, offering different volatility and hydrophobicity. - Only sterically accessible C5 position ensures regioselective mono-functionalization (nitration, halogenation). - White solid, slightly floral-woody odor; validated for fragrance formulations and QSAR model development.

Molecular Formula C12H18O
Molecular Weight 178.27 g/mol
CAS No. 51690-47-2
Cat. No. B12681414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,4-Triethylphenol
CAS51690-47-2
Molecular FormulaC12H18O
Molecular Weight178.27 g/mol
Structural Identifiers
SMILESCCC1=C(C(=C(C=C1)O)CC)CC
InChIInChI=1S/C12H18O/c1-4-9-7-8-12(13)11(6-3)10(9)5-2/h7-8,13H,4-6H2,1-3H3
InChIKeyAFXQOXNRTJFOJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3,4-Triethylphenol: Physicochemical and Structural Baseline


2,3,4-Triethylphenol (TEP, C₁₂H₁₈O, MW 178.27 g/mol) is a trisubstituted alkylphenol bearing ethyl groups at the 2-, 3-, and 4-positions of the phenolic ring, forming a contiguous ortho–meta–para substitution pattern that is distinct among the triethylphenol isomer family. It is a white solid at ambient temperature with a characteristic slightly floral and woody odor . The compound is recognized in patent literature as a representative ortho-alkylated phenol with utility as a synthetic intermediate and in fragrance formulations [1]. Its unique substitution architecture produces steric, electronic, and hydrophobic properties that diverge measurably from its closest triethylphenol isomers, creating specific procurement-relevant differentiation points that are quantified in Section 3.

Procurement Risks of Triethylphenol Isomer Substitution


Triethylphenol isomers share the same elemental composition but exhibit divergent physicochemical, steric, and reactivity profiles driven by ethyl group regiochemistry. Generic substitution of 2,3,4-triethylphenol with its 2,4,6- or 2,3,5-isomer in synthetic, analytical, or formulation workflows introduces uncontrolled variability in boiling point, acidity, hydrophobicity, and electrophilic substitution regioselectivity. These differences propagate into purification protocols (distillation cut points), reaction yield optimization, product purity, and bioactivity, as demonstrated by QSAR studies showing that alkylphenol toxicity to Tetrahymena pyriformis is dominated by molecular bulk and electronic parameters that are highly substitution-pattern-dependent [1]. The evidence compiled in Section 3 provides quantitative justification for isomer-level procurement specificity.

2,3,4-Triethylphenol vs. Comparators: Quantitative Differentiation Evidence


Boiling Point Elevation and Distillation Processing

2,3,4-Triethylphenol exhibits a predicted boiling point of 267.0±9.0 °C , which is approximately 22 °C higher than the boiling point range of 244–246 °C reported for the symmetrical 2,4,6-triethylphenol isomer . This differential is attributed to the reduced molecular symmetry of the 2,3,4-substitution pattern, which alters intermolecular interactions. The difference is operationally significant for vacuum distillation purification, thermal stress during formulation, and vapor-phase reaction engineering.

Physicochemical characterization Distillation separation Thermal stability

Enhanced Phenolic Acidity and Deprotonation Equilibrium

The predicted pKa of 2,3,4-triethylphenol is 10.73±0.23 , compared with 10.93±0.23 for 2,4,6-triethylphenol , representing a 0.20-unit decrease (i.e., approximately 1.6-fold greater acidity). This difference arises from the electronic effect of ethyl group placement: the 2,3,4-pattern creates asymmetric electron-donating influences on the hydroxyl-bearing carbon, modestly stabilizing the phenolate anion relative to the symmetrical 2,4,6-substitution. In base-catalyzed reactions (e.g., etherification, esterification, oxidative coupling), the 2,3,4-isomer will reach a higher concentration of the reactive phenolate species at any given pH, potentially altering reaction kinetics.

Acid-base chemistry Reactivity prediction Deprotonation equilibrium

Higher Hydrophobicity and Organic Phase Partitioning

The octanol–water partition coefficient (logP) for 2,3,4-triethylphenol is estimated at approximately 4.2, based on a per-ethyl-group contribution of ~0.9 log units relative to phenol (logP ≈ 1.5) [1]. In contrast, the measured/predicted logP for 2,4,6-triethylphenol is reported as 3.08 (XLogP3 = 4.0) . The difference of >1.0 log unit translates to a >10-fold higher partitioning into organic phases for the 2,3,4-isomer. This divergence is consistent with SAR observations that alkylphenol hydrophobicity governs both non-genomic estrogenic signaling potency and environmental sorption behavior [2].

Hydrophobicity Partition coefficient Environmental fate

Steric Hindrance and Electrophilic Substitution Regioselectivity

The three adjacent ethyl groups in 2,3,4-triethylphenol generate a sterically congested environment around the hydroxyl-bearing C1 position, with both ortho positions (C2 and C6) and the para position (C4) occupied. This leaves only the C5 (meta to OH) position sterically accessible for electrophilic aromatic substitution (EAS). In contrast, the symmetrical 2,4,6-triethylphenol presents two equivalent meta positions (C3 and C5) with lower local steric demand. The ortho-alkylation patent literature explicitly recognizes 2,3,4-triethylphenol as a distinct product of regioselective phenol alkylation [1], and the steric constraints imposed by the 2,3,4-pattern are acknowledged as a factor in directing further functionalization [2].

Regioselective synthesis Steric effects Electrophilic aromatic substitution

Synthetic Complexity of the Third Ethylation Step

The synthesis of 2,3,4-triethylphenol proceeds via sequential ethylation: para-ethylation (least hindered) followed by ortho-ethylation to yield diethylphenol intermediates, then a third ethylation at the remaining ortho or meta position to complete the trisubstituted pattern. The third ethylation step encounters increased steric hindrance from the two existing ethyl groups, necessitating elevated temperatures and extended reaction times relative to earlier alkylation steps [1]. By comparison, the symmetrical 2,4,6-isomer can be prepared via direct tri-alkylation routes that avoid the steric penalty of a contiguous substitution pattern. This synthetic accessibility difference has implications for commercial availability, cost, and purity of the final product.

Synthetic complexity Alkylation regioselectivity Process chemistry

2,3,4-Triethylphenol: Evidence-Backed Application Scenarios


Fragrance and Flavor Formulation with Specific Olfactory Character

2,3,4-Triethylphenol is documented as a fragrance ingredient imparting a slightly floral and woody scent . The contiguous 2,3,4-substitution pattern produces a steric and electronic environment around the phenolic hydroxyl group that is distinct from the 2,4,6-isomer, contributing to differentiable olfactory properties. Procuring the correct isomer is essential when the target fragrance profile has been validated with the 2,3,4-isomer, as the 2,4,6-isomer will exhibit different volatility (lower boiling point by ~22 °C) and potentially altered odor character.

Synthetic Intermediate for Regioselective C5 Derivatization

The unique steric landscape of 2,3,4-triethylphenol—where the C5 position is the only sterically accessible site for electrophilic aromatic substitution—makes it a valuable scaffold when mono-functionalization at a specific meta position is desired . This regioselectivity is not achievable with the symmetrical 2,4,6-isomer, which offers two equivalent meta positions leading to potential mixtures of mono- and di-substituted products. Synthetic chemists requiring defined mono-nitration, mono-halogenation, or mono-sulfonation products should specify the 2,3,4-isomer.

Environmental Fate Studies Using a High-logP Alkylphenol Probe

With an estimated logP of ~4.2—more than one log unit higher than 2,4,6-triethylphenol—2,3,4-triethylphenol serves as a high-hydrophobicity alkylphenol probe for studying partitioning, adsorption, and transport behavior in environmental matrices . The adsorption behavior of structurally related triethylphenols on oil shale has been experimentally characterized, showing reduction in solution concentrations ranging from 21% to >96% depending on conditions [1]. The higher hydrophobicity of the 2,3,4-isomer is predicted to enhance sorption to organic-rich substrates, making it a relevant candidate for environmental mobility and remediation studies.

QSAR Model Development with Isomer-Specific Descriptors

The distinct physicochemical signature of 2,3,4-triethylphenol—combining elevated boiling point (267 °C), moderate acidity (pKa 10.73), and high hydrophobicity (logP ~4.2)—provides a well-differentiated data point for quantitative structure–activity relationship (QSAR) model development . Alkylphenol toxicity to Tetrahymena pyriformis has been shown to be dominated by molecular bulk and electronic parameters that vary with substitution pattern [1]. Using the correct isomer ensures that the molecular descriptors (steric, electronic, hydrophobic) accurately reflect the structure being modeled, avoiding model contamination from isomer misidentification.

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